molecular formula C8H11N B15305104 (S)-6-Ethynyl-5-azaspiro[2.4]heptane

(S)-6-Ethynyl-5-azaspiro[2.4]heptane

Cat. No.: B15305104
M. Wt: 121.18 g/mol
InChI Key: FOZYRTMYBDSODU-SSDOTTSWSA-N
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Description

(S)-6-Ethynyl-5-azaspiro[2.4]heptane is a chiral spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with an ethynyl substituent at the 6-position. Its hydrochloride salt (CAS: 2680540-15-0) has a molecular formula of C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . The structure includes a bicyclic framework with a nitrogen atom and a strained cyclopropane ring, making it a valuable building block in medicinal chemistry, particularly for antiviral drug development . Key identifiers include:

  • SMILES: C#CC1CC2(CC2)CN1
  • InChIKey: FOZYRTMYBDSODU-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): 129.2 Ų for [M+H]+ adduct .

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

(6S)-6-ethynyl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H11N/c1-2-7-5-8(3-4-8)6-9-7/h1,7,9H,3-6H2/t7-/m1/s1

InChI Key

FOZYRTMYBDSODU-SSDOTTSWSA-N

Isomeric SMILES

C#C[C@@H]1CC2(CC2)CN1

Canonical SMILES

C#CC1CC2(CC2)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Ethynyl-5-azaspiro[2.4]heptane typically involves the use of azomethine ylides and ethyl cyclopropylidene acetate in a 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos . The reaction conditions are carefully controlled to ensure high enantioselectivity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-6-Ethynyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azaspiro center, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to (S)-6-Ethyl-5-azaspiro[2.4]heptane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Parent Compound: 5-Azaspiro[2.4]heptane

  • Molecular Formula : C₆H₁₁N
  • Molecular Weight : 97.16 g/mol .
  • Key Differences :
    • Lacks the ethynyl group, reducing steric bulk and reactivity.
    • Simpler structure with fewer synthetic applications but serves as a foundational scaffold for derivatives .

Carboxylic Acid Derivative: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid

  • Molecular Formula: C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol .
  • Key Differences :
    • Contains a carboxylic acid group, enhancing hydrogen-bonding capacity and solubility.
    • Used in peptide mimetics and enzyme inhibitors, contrasting with the ethynyl group’s role in click chemistry .

Phenyl-Oxa Derivative: 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

  • Molecular Formula: C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol .
  • The oxa (oxygen) atom alters electronic properties, affecting binding interactions in drug-receptor complexes .

Methanol Derivative: (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.64 g/mol .
  • Key Differences :
    • Hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to the ethynyl derivative.
    • Used in prodrug strategies or as a polar functional group in bioactive molecules .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups CCS [M+H]+ (Ų) Solubility Profile
(S)-6-Ethynyl-5-azaspiro[2.4]heptane·HCl 157.64 Ethynyl, Amine 129.2 Moderate (HCl salt improves)
5-Azaspiro[2.4]heptane 97.16 Amine N/A Low (non-polar core)
(S)-5-Methyl-5-azaspiro[...]-carboxylic Acid 155.19 Carboxylic Acid N/A High (ionizable group)
5-Methyl-6-phenyl-4-oxa-5-azaspiro[...] 189.25 Phenyl, Oxa N/A Low (hydrophobic)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-6-Ethynyl-5-azaspiro[2.4]heptane, and how are intermediates stabilized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclopropanation and spiroannulation. For example, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate (a precursor) is synthesized via refluxing dimethyl dicarboxylate derivatives with DMSO, water, and sodium chloride, yielding 50% after purification . Stabilization of intermediates often requires inert atmospheres (2–8°C) and rigorous exclusion of moisture .

Q. How is the spirocyclic structure of (S)-6-Ethynyl-5-azaspiro[2.4]heptane confirmed experimentally?

  • Methodological Answer : Spectroscopic techniques like 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical. The spiro center and ethynyl group can be identified via characteristic shifts (e.g., ethynyl protons at ~2.5 ppm in 1^1H NMR). X-ray crystallography is used to resolve stereochemical ambiguity, as seen in related spiro compounds .

Q. What safety protocols are essential when handling (S)-6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride?

  • Methodological Answer : Due to hazards like skin/eye irritation and inhalation risks, PPE (gloves, goggles) and fume hoods are mandatory. Immediate washing with water for 15+ minutes is required upon exposure. Storage must adhere to inert conditions (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can low yields in spirocyclic compound synthesis be mitigated?

  • Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature gradients) improves yields. For instance, using DMSO as a solvent in hydrolysis steps increased efficiency in analogous syntheses . Catalytic additives (e.g., Pd for cross-coupling) may enhance ethynyl group incorporation .

Q. What strategies ensure stereochemical control during the synthesis of (S)-6-Ethynyl-5-azaspiro[2.4]heptane?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed to direct stereochemistry. Protecting groups like tert-butyl carbamate (Boc) are used to stabilize reactive intermediates, as demonstrated in tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate synthesis .

Q. How does the ethynyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ethynyl moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. Its electron-deficient nature facilitates Sonogashira coupling with aryl halides, expanding derivatization options for drug discovery .

Q. How to design assays evaluating the biological activity of (S)-6-Ethynyl-5-azaspiro[2.4]heptane derivatives?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition, receptor binding) are designed using SPR (surface plasmon resonance) or fluorescence polarization. For example, derivatives with fluorenyl-imidazole groups showed binding to kinase targets in preliminary studies .

Q. How to resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Systematic analysis of solvent systems (e.g., DMSO/water mixtures) and temperature-dependent stability tests clarify discrepancies. For instance, solubility in polar aprotic solvents (e.g., DMF) is often higher than in hydrocarbons, aligning with findings for structurally similar spiro compounds .

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